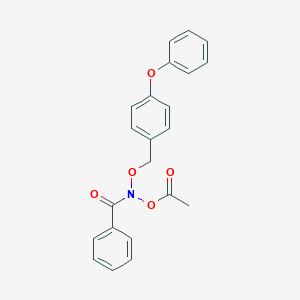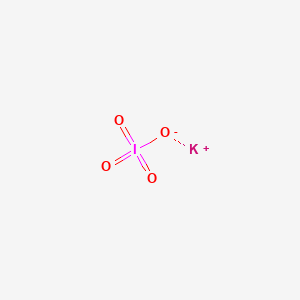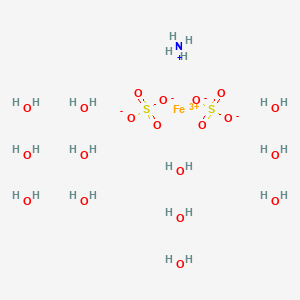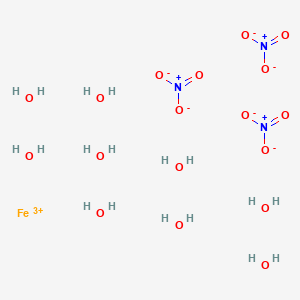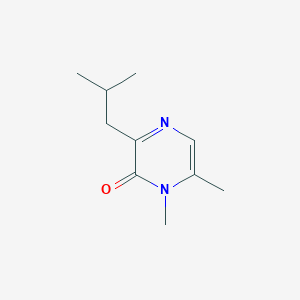
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone, also known as DIMBP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising molecule for various applications.
Mécanisme D'action
The mechanism of action of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that it may have potential applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone can be synthesized through a variety of methods, including the reaction of 3-isobutyl-2(1H)-pyrazinone with formaldehyde and methylamine. Another method involves the reaction of 3-isobutyl-2(1H)-pyrazinone with dimethyl sulfate and sodium hydroxide. Both methods have been reported to yield high purity 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone.
Applications De Recherche Scientifique
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone has been studied extensively for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells through the induction of apoptosis. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
Numéro CAS |
137232-66-7 |
|---|---|
Nom du produit |
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone |
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1,6-dimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3 |
Clé InChI |
LTTGQZRCQUXHHB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
SMILES canonique |
CC1=CN=C(C(=O)N1C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)




